molecular formula C22H23NO4 B2668653 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid CAS No. 2138526-02-8

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid

Cat. No.: B2668653
CAS No.: 2138526-02-8
M. Wt: 365.429
InChI Key: ZZGXUEXKDIZTDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid is a synthetic organic compound that belongs to the class of azepane derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an azepane ring, which is a seven-membered nitrogen-containing heterocycle. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid typically involves the following steps:

    Fmoc Protection: The azepane-3-carboxylic acid is reacted with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA) to form the Fmoc-protected azepane derivative.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used in reactors designed for industrial-scale chemical synthesis.

    Automated Purification: High-throughput purification methods, such as automated column chromatography, are employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group reacts with electrophiles.

    Coupling Reactions: It is commonly used in peptide coupling reactions with carboxylic acids or activated esters to form peptide bonds.

Common Reagents and Conditions:

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide bond formation.

Major Products:

    Deprotected Azepane: Removal of the Fmoc group yields the free azepane-3-carboxylic acid.

    Peptides: Coupling reactions with other amino acids or peptides result in the formation of longer peptide chains.

Scientific Research Applications

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid has several applications in scientific research:

    Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and peptidomimetics.

    Medicinal Chemistry: The compound is used in the development of peptide-based drugs and therapeutic agents.

    Bioconjugation: It serves as a linker in the conjugation of peptides to other biomolecules or surfaces for various biological studies.

    Material Science: The compound is used in the synthesis of functionalized materials for applications in nanotechnology and materials science.

Mechanism of Action

The primary mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Fmoc group can be selectively removed to reveal the free amino group, allowing further functionalization or coupling.

Comparison with Similar Compounds

    1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: This compound has a similar Fmoc protecting group but is based on a pyrrolidine ring instead of an azepane ring.

    1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-oxopropyl)azetidine-3-carboxylic acid: Another Fmoc-protected compound with an azetidine ring.

Uniqueness: 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid is unique due to its seven-membered azepane ring, which provides distinct steric and electronic properties compared to five-membered pyrrolidine or four-membered azetidine rings. This uniqueness can influence the reactivity and stability of the compound in various chemical reactions, making it a valuable tool in peptide synthesis and other applications.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)azepane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)15-7-5-6-12-23(13-15)22(26)27-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20H,5-7,12-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGXUEXKDIZTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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